3-(Aminomethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with an aminomethyl group attached to the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in the synthesis of various bioactive molecules .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include 3-(aminomethyl)pyrrolidin-2-one, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases . These compounds have shown target selectivity characterized by the pyrrolidine ring and its derivatives .
Mode of Action
The mode of action of pyrrolidine derivatives is often influenced by the spatial orientation of substituents, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . These activities suggest that these compounds may affect a variety of biochemical pathways.
Result of Action
Pyrrolidine derivatives have been shown to possess several important biological activities, suggesting that these compounds may have various molecular and cellular effects .
Action Environment
The influence of steric factors on the biological activity of pyrrolidine derivatives has been investigated .
Biochemical Analysis
Biochemical Properties
3-(Aminomethyl)pyrrolidin-2-one is characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . The compound’s biochemical properties are influenced by steric factors, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Cellular Effects
Related pyrrolidine derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Molecular Mechanism
It is known that pyrrolidine derivatives can inhibit COX-2 with IC 50 values in the range of 1–8 µM
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)pyrrolidin-2-one can be achieved through several methods:
Amination and Cyclization: Functionalized acyclic substrates can undergo amination and cyclization to form the pyrrolidin-2-one ring.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to yield pyrrolidin-2-one.
Ring Expansion: β-lactams or cyclopropylamides can be expanded to form the pyrrolidin-2-one ring.
Industrial Production Methods: Industrial production often involves the use of efficient catalytic systems and optimized reaction conditions to ensure high yields and purity. The specific details of industrial methods are proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted pyrrolidin-2-one derivatives.
Scientific Research Applications
3-(Aminomethyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-(Aminomethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A closely related compound with similar structural features but different biological activities.
Pyrrolidine-2,5-diones: These compounds have additional functional groups that confer distinct chemical and biological properties.
Prolinol: Another pyrrolidine derivative with unique stereochemistry and biological profiles.
The uniqueness of this compound lies in its specific aminomethyl substitution, which imparts distinct reactivity and biological activity compared to its analogs .
Biological Activity
3-(Aminomethyl)pyrrolidin-2-one is a heterocyclic organic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparison with structurally similar compounds.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antioxidant Activity : This compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress. Its antioxidant properties are attributed to the presence of both amine and carbonyl functional groups, which can donate electrons to neutralize reactive oxygen species.
- COX-2 Inhibition : Studies have demonstrated that derivatives of pyrrolidine, including this compound, possess inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. The IC50 values for some related compounds range from 1–8 μM, indicating potent inhibition.
- Metal Ion Complexation : The compound can form complexes with metal ions such as nickel(II), leading to the formation of optically active macrocycles. This property suggests potential applications in coordination chemistry and catalysis.
While specific mechanisms of action for this compound have not been extensively documented, its biological activities can be inferred from its structural characteristics:
- Binding Affinities : Interaction studies have focused on the compound's binding affinities with various biological targets using techniques such as surface plasmon resonance and molecular docking simulations. These studies are crucial for elucidating the mechanism of action and potential therapeutic effects.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with structurally similar compounds is presented in the following table:
Compound Name | Structure Type | Key Features | Unique Aspects |
---|---|---|---|
2-Pyrrolidinone | Lactam | Carbonyl at position 2 | More stable due to lactam formation |
3-Pyrroline | Unsaturated | Double bond between positions 2 and 3 | Increased reactivity due to unsaturation |
N-Methylpyrrolidinone | Methylated | Methyl group at nitrogen | Enhanced lipophilicity |
4-Aminopyrrolidine | Amino | Amino group at position 4 | Different pharmacological profile |
This compound stands out due to its dual functional groups (amine and carbonyl), which provide unique reactivity patterns not found in these similar compounds.
Case Studies
- In Vivo Studies : A study involving the administration of spermidine trishydrochloride in mice revealed a time-dependent accumulation of metabolites, including N-(3-aminopropyl)pyrrolidin-2-one. This indicates that related compounds may share metabolic pathways that could be exploited for therapeutic purposes .
- Antimicrobial Potential : Research has highlighted the potential of pyrrolidine derivatives in overcoming antibiotic resistance. Some derivatives have shown promising antibacterial activity against resistant strains, suggesting that this compound could be further explored in this context .
Properties
IUPAC Name |
3-(aminomethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-3-4-1-2-7-5(4)8/h4H,1-3,6H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJZQILWVRAKET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.